(R)-Methyl 2-(3-chlorophenyl)-2-hydroxyacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

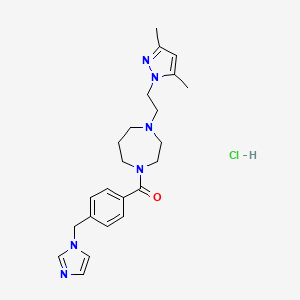

“®-Methyl 2-(3-chlorophenyl)-2-hydroxyacetate” is also known as "Methyl ®-3-Chloromandelate" . It is a chemical compound with the molecular formula C9H9ClO3 .

Synthesis Analysis

This compound is an intermediate in the synthesis of Solabegron Hydrochloride, a selective β3-adrenergic receptor agonist .Molecular Structure Analysis

The molecular structure of “®-Methyl 2-(3-chlorophenyl)-2-hydroxyacetate” consists of a methyl group (CH3), a 3-chlorophenyl group (C6H4Cl), and a 2-hydroxyacetate group (C2H3O3) .Scientific Research Applications

Intermediate for Synthesis of Clopidrogel

The compound methyl (R)-2-(2-chlorophenyl)-2-hydroxyacetate, closely related to the requested (R)-Methyl 2-(3-chlorophenyl)-2-hydroxyacetate, is utilized as a promising intermediate in the synthesis of Clopidrogel. Clopidrogel is an antiplatelet drug used to prevent strokes and heart attacks. This compound's significance lies in its role within the crystal structure, where molecules are linked through C—H⋯O interactions, and there is also a short Cl⋯O contact present, indicating its utility in pharmaceutical manufacturing processes (Li, Xu, & Zhang, 2012).

Importance in Organic Synthesis

Further demonstrating its relevance in organic synthesis, methyl 2-(bicyclo[3.1.0)hex-1-yl)acrylate, synthesized from a structurally similar compound, undergoes radical homopolymerization. This process, which involves the opening of the cyclopropane ring, results in a polymer with specific properties, showcasing the broader applicability of this chemical class in materials science and polymer chemistry (Moszner et al., 2003).

Role in Medicinal Chemistry

In medicinal chemistry, derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, a compound closely related to this compound, have been synthesized and tested for their anti-tumor activities. These studies highlight the potential of such compounds as CDK8 kinase inhibitors, offering insights into the design of novel therapeutics for cancer treatment (Aboelmagd et al., 2021).

Exploration in Biotransformation

The compound also finds application in biotransformation processes, where similar structures are utilized for the enantioselective reduction of carbonyl compounds. This biocatalytic approach, employing recombinant Escherichia coli, underscores the potential of using such compounds in sustainable chemical processes, reflecting a growing interest in green chemistry and biocatalysis (Ernst et al., 2005).

Mechanism of Action

The mechanism of action for “®-Methyl 2-(3-chlorophenyl)-2-hydroxyacetate” is not specified in the search results. It’s worth noting that its role as an intermediate in the synthesis of Solabegron Hydrochloride suggests it may be involved in reactions related to the function of β3-adrenergic receptors .

Properties

IUPAC Name |

methyl (2R)-2-(3-chlorophenyl)-2-hydroxyacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8,11H,1H3/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPEZVACFWJSZNE-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=CC=C1)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C1=CC(=CC=C1)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-N-methyl-2-piperazin-1-yl-5-[(2-thienylcarbonyl)amino]nicotinamide](/img/structure/B2602814.png)

![Ethyl 4-methyl-2-[2-(4-methylbenzenesulfonamido)benzamido]-1,3-thiazole-5-carboxylate](/img/structure/B2602815.png)

![methyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B2602816.png)

![1-[1-(3-Chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2602817.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2602818.png)

![(2S,10R)-4,6-diphenyl-8,12-dioxa-5,6-diazapentacyclo[11.8.0.0^{2,10}.0^{3,7}.0^{16,21}]henicosa-1(13),3(7),4,14,16(21),17,19-heptaene](/img/structure/B2602823.png)

![2-({1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2602824.png)

![1-Boc-1,6-Diazaspiro[3.3]Heptane Hemioxalate](/img/structure/B2602831.png)

![3-Amino-7-fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B2602834.png)